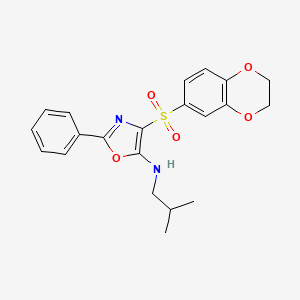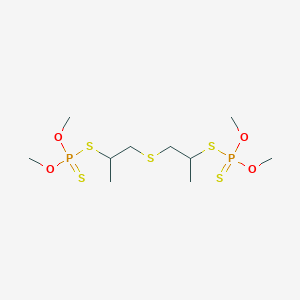
1-(2-dimethoxyphosphinothioylsulfanylpropylsulfanyl)propan-2-ylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-dimethoxyphosphinothioylsulfanylpropylsulfanyl)propan-2-ylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane is a complex organophosphorus compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-dimethoxyphosphinothioylsulfanylpropylsulfanyl)propan-2-ylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane typically involves the reaction of dimethylphosphorodithioate with appropriate thiol and phosphine reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive intermediates .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. The use of specific catalysts and optimized reaction conditions can significantly improve the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-dimethoxyphosphinothioylsulfanylpropylsulfanyl)propan-2-ylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phosphine derivatives .
Aplicaciones Científicas De Investigación
1-(2-dimethoxyphosphinothioylsulfanylpropylsulfanyl)propan-2-ylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1-(2-dimethoxyphosphinothioylsulfanylpropylsulfanyl)propan-2-ylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activities and biochemical pathways. Its sulfur and phosphorus atoms play a crucial role in these interactions, contributing to its unique reactivity and biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylphosphorodithioate: A related compound with similar sulfur and phosphorus functionalities.
SPhos Pd G2: Another organophosphorus compound used in catalysis and coordination chemistry.
Uniqueness
1-(2-dimethoxyphosphinothioylsulfanylpropylsulfanyl)propan-2-ylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane is unique due to its complex structure, which includes multiple sulfur and phosphorus atoms.
Propiedades
Número CAS |
33025-54-6 |
|---|---|
Fórmula molecular |
C10H24O4P2S5 |
Peso molecular |
430.6 g/mol |
Nombre IUPAC |
1-(2-dimethoxyphosphinothioylsulfanylpropylsulfanyl)propan-2-ylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H24O4P2S5/c1-9(20-15(17,11-3)12-4)7-19-8-10(2)21-16(18,13-5)14-6/h9-10H,7-8H2,1-6H3 |
Clave InChI |
XQVVOZHTKCCAGD-UHFFFAOYSA-N |
SMILES canónico |
CC(CSCC(C)SP(=S)(OC)OC)SP(=S)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


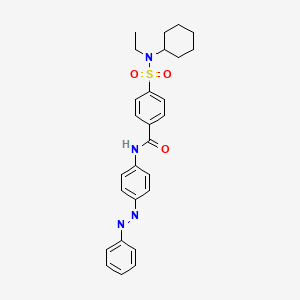
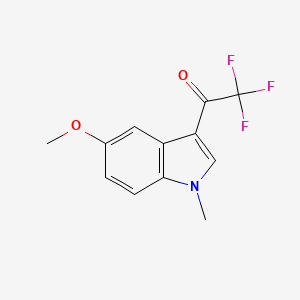
![1-(4-ethenylbenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125468.png)
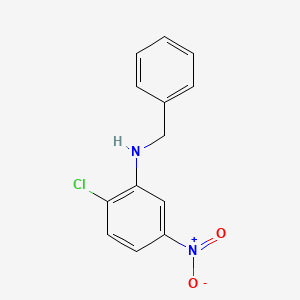
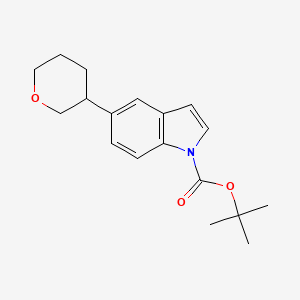
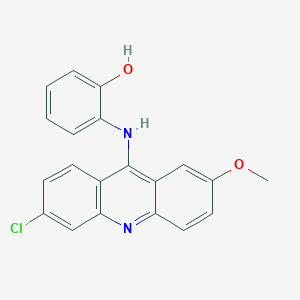
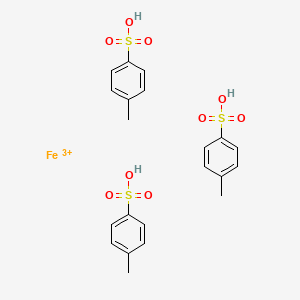
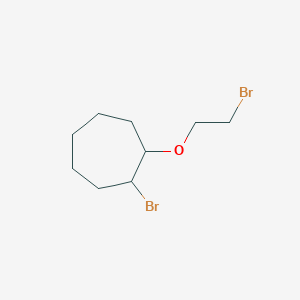
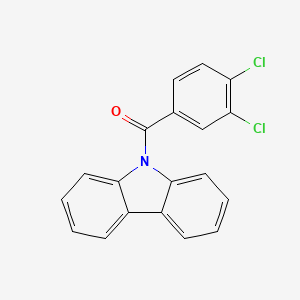
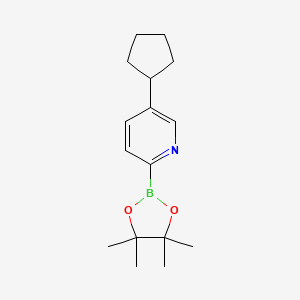
![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B14125523.png)
![4,4,5,5-tetramethyl-2-[(Z)-3-phenylbut-2-en-2-yl]-1,3,2-dioxaborolane](/img/structure/B14125527.png)
